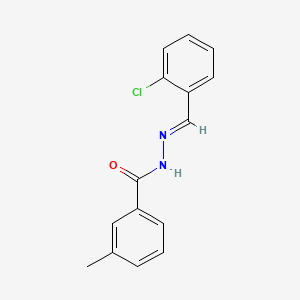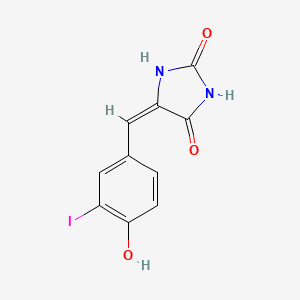![molecular formula C15H14N4O3S2 B5556426 N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)
N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a family of chemicals known for their complex structures and potential applications in various fields. These compounds typically feature heterocyclic frameworks like oxadiazoles, thiadiazoles, and furanyl groups, which are of significant interest due to their unique properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic compounds and utilizing various reagents to introduce specific functional groups. For example, synthesis pathways may involve reactions with carboxamide and carboxylic acid derivatives, facilitated by catalysts or specific conditions to achieve the desired structural complexity (Chambhare et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, O, S) within their cyclic frameworks. These structures can be confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy, providing insights into the arrangement of atoms and the geometry of the molecules (Willer et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their heterocyclic components, enabling various chemical transformations. These reactions can include nucleophilic substitution, electrophilic addition, and cyclization reactions, leading to a wide range of derivatives with diverse properties (Kumar et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Qin et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various chemical conditions, are influenced by the molecular structure. The presence of heteroatoms and functional groups can result in compounds with specific reactivity patterns, useful in synthetic chemistry and potential applications in material science or pharmacology (Aleksandrov et al., 2017).
Scientific Research Applications
Antimicrobial and Antimycobacterial Activity
Compounds related to N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against various strains of Gram-negative and Gram-positive bacteria, as well as antimycobacterial activity against strains like M. tuberculosis and M. avium. The minimal inhibitory concentration (MIC) of these compounds indicates their potential in combating bacterial infections (Chambhare et al., 2003).
Synthesis and Structural Analysis
The synthesis of compounds with structures similar to N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide has been reported, focusing on their structural confirmation through techniques like IR, 1H-NMR, and elemental analysis. These studies are crucial in understanding the molecular framework and potential reactivity of these compounds (Koparır et al., 2005).
Potential in Cancer Therapy
Research into the potential of compounds structurally related to N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide in cancer therapy has been conducted. These compounds have been evaluated for their efficacy against various cancer cell lines, showing promising results that could lead to new avenues in cancer treatment (Ravinaik et al., 2021).
Vasodilator Effects and Nitric Oxide Generation
Studies have explored the vasodilator action of furoxans, a class of compounds to which N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide is related. Furoxans have been shown to increase coronary flow and stimulate soluble guanylate cyclase activity through nitric oxide generation, highlighting their potential as nitrovasodilators (Feelisch et al., 1992).
Synthesis of Energetic Materials
Research has been done on synthesizing energetic materials using compounds similar to N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide. These materials have shown potential in areas requiring high-energy compounds, such as explosives and propellants (Yu et al., 2017).
properties
IUPAC Name |
N-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c20-13(9-8-24-15(17-9)11-4-2-6-23-11)16-7-12-18-14(22-19-12)10-3-1-5-21-10/h2,4,6,8,10H,1,3,5,7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGPTQQZIYXTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)CNC(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)
![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)
![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)
![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)
![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)
![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

methanone](/img/structure/B5556433.png)


![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)
